molecular formula C11H10Cl2N2 B3230787 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline CAS No. 131110-43-5

4-Chloro-3-(2-chloroethyl)-8-methylcinnoline

Cat. No. B3230787
Key on ui cas rn: 131110-43-5
M. Wt: 241.11 g/mol
InChI Key: BFGQAQMCQRADHR-UHFFFAOYSA-N
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Patent
US04988695

Procedure details

3-(2-Chloroethyl)-8-methyl-4-oxo-(1H)-cinnoline (9 g, 0.04 mol) and phosphorus oxychloride (100 ml) were heated under reflux for 2 hours. The excess phosphorus oxychloride was evaporated under reduced pressure and the residue was poured onto ice, basified with concentrated ammonia solution and extracted with chloroform (3×200 ml). The chloroform extracts were combined, dried over magnesium sulphate, filtered and evaporated under reduced pressure to give a dark brown solid. Recrystallization from diethyl ether/petroleum ether (b.p. 40-60°) gave an analytically pure sample, m.p. 102-104°
Name
3-(2-Chloroethyl)-8-methyl-4-oxo-(1H)-cinnoline
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4]1[C:13](=O)[C:12]2[C:7](=[C:8]([CH3:15])[CH:9]=[CH:10][CH:11]=2)[NH:6][N:5]=1.P(Cl)(Cl)([Cl:18])=O>>[Cl:1][CH2:2][CH2:3][C:4]1[N:5]=[N:6][C:7]2[C:12]([C:13]=1[Cl:18])=[CH:11][CH:10]=[CH:9][C:8]=2[CH3:15]

Inputs

Step One
Name
3-(2-Chloroethyl)-8-methyl-4-oxo-(1H)-cinnoline
Quantity
9 g
Type
reactant
Smiles
ClCCC1=NNC2=C(C=CC=C2C1=O)C
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The excess phosphorus oxychloride was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark brown solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from diethyl ether/petroleum ether (b.p. 40-60°)
CUSTOM
Type
CUSTOM
Details
gave an analytically pure sample, m.p. 102-104°

Outcomes

Product
Name
Type
Smiles
ClCCC=1N=NC2=C(C=CC=C2C1Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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